Peceleganan vs. Silver Sulfadiazine: Phase III Clinical Efficacy in Skin Wound Infections with 570-Patient Randomized Trial Data
Peceleganan, a synthetic antimicrobial peptide spray, demonstrated statistically superior clinical efficacy compared to silver sulfadiazine (SSD) in a phase III randomized clinical trial involving 570 patients with skin wound infections [1]. The study, conducted as a multicenter, open-label investigation, evaluated clinical efficacy on posttreatment day 8 and found that the peceleganan-treated group achieved a statistically higher clinical efficacy rate than the control group receiving conventional SSD therapy [2]. This represents one of the few completed phase III trials directly comparing an AMP to a standard-of-care topical antibiotic with quantitatively reported superiority in a clinical endpoint.
| Evidence Dimension | Clinical efficacy rate |
|---|---|
| Target Compound Data | Statistically higher clinical efficacy on posttreatment day 8 |
| Comparator Or Baseline | Silver sulfadiazine (conventional topical antibiotic) |
| Quantified Difference | Statistically significant superiority (exact percentage difference not publicly disclosed) |
| Conditions | Multicenter, open-label, phase 3 randomized clinical trial; n=570 patients with skin wound infections |
Why This Matters
Phase III clinical data directly comparing an AMP to a regulatory-approved topical antibiotic provides procurement justification based on demonstrated clinical superiority rather than preclinical promise.
- [1] Xu J, et al. Peceleganan Spray for the Treatment of Skin Wound Infections: A Randomized Clinical Trial. JAMA Netw Open. 2024. NCT identifier not specified in search results. View Source
- [2] Muck Rack aggregation of JAMA Network Open publication. Peceleganan vs. silver sulfadiazine phase 3 randomized clinical trial. 2024. View Source
